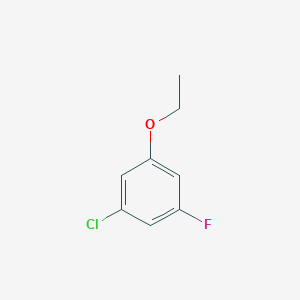

3-Chloro-5-fluorophenetole

Descripción general

Descripción

3-Chloro-5-fluorophenetole: is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenetole, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluorophenetole can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the starting materials would be 3-chloro-5-fluorophenylboronic acid and ethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-5-fluorophenetole undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic aromatic substitution: The phenyl ring can undergo reactions such as nitration, sulfonation, and halogenation.

Oxidation and reduction: The compound can be oxidized to form corresponding phenols or reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Electrophilic aromatic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst

Major Products:

Nucleophilic substitution: Products include substituted anilines or thiophenols.

Electrophilic aromatic substitution: Products include nitro, sulfonyl, or halogenated derivatives.

Oxidation: Products include phenols.

Reduction: Products include dehalogenated hydrocarbons.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Recent studies have demonstrated that derivatives of 3-chloro-5-fluorophenetole exhibit significant antibacterial properties. For instance, a compound structurally similar to 3-chloro-5-fluorophenol has shown enhanced activity against various bacterial strains, including Echerichia coli and Staphylococcus aureus . The molecular structure's optimization through computational methods has been crucial in enhancing its biological activity.

Case Study: Synthesis of Antibacterial Agents

A study focused on synthesizing derivatives of this compound revealed that modifications at specific positions on the phenolic ring could lead to compounds with improved antibacterial efficacy. The synthesized compounds were tested against clinical isolates, demonstrating a correlation between structural modifications and antibacterial potency .

Analytical Chemistry

Regioisomer Impurity Detection

The development of analytical methods for detecting regioisomer impurities in this compound is essential for quality control in pharmaceutical applications. A gas chromatography method was established, achieving detection limits as low as 0.001 mg/mL. This method allows for the quantification of impurities, ensuring the purity of the compound used in drug formulations .

Data Table: Method Attributes for Impurity Detection

| Method Attribute | Value |

|---|---|

| Limit of Detection (LOD) | 0.001 mg/mL |

| Limit of Quantification (LOQ) | 0.05 mg/mL |

| Linearity Range | 0.001 to 10 mg/mL |

| Signal-to-Noise Ratio (S/N) | >15:1 for LOQ |

Material Science

Non-linear Optical Properties

Research has indicated that this compound exhibits promising non-linear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics. The second-order hyperpolarizability of the compound has been calculated using density functional theory (DFT), showing significant potential for use in NLO devices .

Environmental Science

Toxicological Studies

The environmental impact of chlorinated phenols, including this compound, has been assessed through toxicological studies. These studies evaluate the compound's effects on aquatic organisms and its potential as a pollutant. The findings suggest that while the compound possesses useful properties, its environmental toxicity must be carefully managed .

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-fluorophenetole depends on its application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, altering their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of proteins and other biomolecules, leading to therapeutic effects .

Comparación Con Compuestos Similares

3-Chloro-5-fluorophenol: Similar structure but with a hydroxyl group instead of an ethoxy group.

3-Chloro-5-fluorotoluene: Similar structure but with a methyl group instead of an ethoxy group.

3-Chloro-5-fluoroanisole: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 3-Chloro-5-fluorophenetole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The ethoxy group also provides additional versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Actividad Biológica

3-Chloro-5-fluorophenetole is an organic compound that has garnered attention for its diverse biological activities. This article will explore its antimicrobial properties, interactions with various biological systems, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C₈H₈ClF O, characterized by a phenolic structure with chlorine and fluorine substituents. It is primarily synthesized through chlorofluorination of phenol, which allows for selective substitution at the meta and para positions relative to the hydroxyl group. The compound has a molar mass of approximately 162.60 g/mol and is classified as harmful due to potential risks associated with inhalation, skin contact, and ingestion .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli . The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 12 | 1 |

| Pseudomonas aeruginosa | 10 | 1 |

| Streptococcus pneumoniae | 14 | 1 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen substituents influence the compound's reactivity and binding affinity. These interactions may modulate various biochemical pathways, impacting processes such as inflammation and pain perception .

Study on Cannabinoid Receptor Antagonism

One significant area of research involves the synthesis of substituted amides derived from this compound, which act as antagonists or inverse agonists of the cannabinoid-1 receptor (CB1). This receptor is crucial in regulating pain perception, appetite, and memory . Preliminary studies suggest that these derivatives may have therapeutic potential in treating conditions like chronic pain and obesity.

Evaluation of Regioisomer Impurities

A study focused on developing a gas chromatography method for detecting regioisomer impurities in commercial samples of this compound. This research highlighted that only three regioisomer impurities were detected at low concentrations (<0.10% area%), indicating that the compound can be produced with high purity suitable for pharmaceutical applications .

Propiedades

IUPAC Name |

1-chloro-3-ethoxy-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXJNCPLTONOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378655 | |

| Record name | 3-Chloro-5-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-42-5 | |

| Record name | 1-Chloro-3-ethoxy-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.